(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid

Lipophilicity Membrane permeability Drug-likeness

This (1R,2R)-trans cyclopropane acid features an ortho-bromo handle for late-stage diversification via Suzuki, Heck, or Buchwald couplings—impossible with non-brominated analogs. The rigid scaffold enforces conformational constraints essential for hit-to-lead optimization. Para-methyl fine-tunes electronics and lipophilicity. Ideal for chiral building blocks, peptide mimetics, and PET probe development. Secure your supply of this unique intermediate now.

Molecular Formula C11H11BrO2
Molecular Weight 255.111
CAS No. 2227843-57-2
Cat. No. B2898904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid
CAS2227843-57-2
Molecular FormulaC11H11BrO2
Molecular Weight255.111
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2CC2C(=O)O)Br
InChIInChI=1S/C11H11BrO2/c1-6-2-3-7(10(12)4-6)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m0/s1
InChIKeyHHXZNQACCZQPRP-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid: Core Identity & Compound Class for Scientific Procurement


(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid (CAS 2227843‑57‑2, C₁₁H₁₁BrO₂, MW 255.11 g/mol) is a trans‑configured, enantiomerically pure 2‑arylcyclopropane‑1‑carboxylic acid bearing an ortho‑bromo and para‑methyl substitution on the phenyl ring [REFS‑1]. The compound is commercially supplied as the racemic (1R,2R)‑trans stereoisomer and belongs to the class of conformationally constrained cyclopropane carboxylic acid building blocks that are employed as chiral scaffolds, enzyme‑probe intermediates, and synthetic handles in medicinal chemistry and agrochemical research [REFS‑2].

Why In‑Class 2‑Arylcyclopropane Carboxylic Acids Cannot Be Freely Substituted for (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid


Although numerous 2‑arylcyclopropane‑1‑carboxylic acids share the same core scaffold, their physicochemical and reactivity profiles diverge sharply as a function of aryl ring substitution. The target compound’s ortho‑bromo substituent introduces a dense, polarizable halogen that increases lipophilicity by ΔlogP ≈ +0.5 relative to non‑brominated analogs, alters the acidity of the carboxylic acid group, and provides a uniquely positioned handle for transition‑metal‑catalysed cross‑couplings that is absent in the des‑bromo or para‑halo congeners [REFS‑1][REFS‑2]. Together with the rigid (1R,2R)‑trans cyclopropane geometry, these features create a discrete chemo‑informatic profile that cannot be replicated by simply selecting a cheaper or more readily available in‑class analog; doing so risks altering target engagement, metabolic stability, and downstream synthetic tractability.

Quantitative Differentiation Evidence for (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid Relative to Closest Analogs


Elevated Lipophilicity Versus the Des‑Bromo Analog for Improved Membrane Partitioning

The ortho‑bromo substitution in the target compound raises the calculated partition coefficient (XLogP3‑AA) to 2.7, markedly higher than the LogP of 2.18 for the non‑brominated analog 2‑(4‑methylphenyl)cyclopropane‑1‑carboxylic acid [REFS‑1][REFS‑2]. This ΔlogP of +0.52 translates into a predicted 3.3‑fold greater partitioning into a lipid phase, an advantage for projects requiring passive membrane permeability. The target compound also slightly exceeds the logP of the para‑bromo analog (logP ≈ 2.50), indicating that the ortho‑bromo/para‑methyl substitution pattern confers a unique lipophilic character distinct from other regio‑brominated variants [REFS‑3].

Lipophilicity Membrane permeability Drug-likeness

Ortho‑Bromo Synthetic Handle Unavailable in Des‑Bromo and Para‑Halo Analogs

The ortho‑bromo substituent on the phenyl ring provides a strategic vector for palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Buchwald‑Hartwig) that is entirely absent in the des‑bromo analog 2‑(4‑methylphenyl)cyclopropane‑1‑carboxylic acid [REFS‑1]. In contrast, the para‑bromo analog positions the halogen distal to the cyclopropane ring, which may influence regio‑ and stereochemical outcomes in subsequent transformations. The target compound therefore enables late‑stage diversification along the aryl ring while preserving the chiral cyclopropane carboxylic acid unit, a distinct advantage for structure‑activity‑relationship (SAR) campaigns where the aryl ring must be systematically varied [REFS‑2].

Synthetic versatility Cross‑coupling Building block differentiation

Defined Trans (1R,2R) Stereochemistry for Conformational Restriction vs. Unspecified Diastereomers

The compound is supplied as the rac‑(1R,2R)‑trans diastereomer, a key differentiator from analogous cyclopropane carboxylic acids that are sold as undefined stereoisomer mixtures (e.g., the commercially available 2‑(4‑methylphenyl)cyclopropane‑1‑carboxylic acid, which is commonly listed with undefined stereocenters) [REFS‑1]. The trans relative configuration enforces a specific spatial relationship between the aryl ring and the carboxylic acid group, a feature exploited in conformationally restricted peptide mimetics and enzyme inhibitor design [REFS‑2]. Users requiring a defined (1R,2R)‑trans scaffold for chiral resolution, enzymatic kinetic resolution studies, or diastereoselective synthesis therefore receive a superior starting point, as the relative stereochemistry is already fixed, obviating the need for costly and time‑consuming diastereomer separation.

Stereochemistry Conformational restriction Chiral resolution

Predicted Low Off‑Target CYP Inhibition Profile Relative to More Lipophilic Halogenated Cyclopropane Acids

Cyclopropane‑containing carboxylic acids often exhibit reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes, a property linked to the high C–H bond dissociation energy of the cyclopropane ring [REFS‑1]. Mechanistically, the electron‑withdrawing bromine and the carboxylic acid group can shift the oxidation potential, further disfavoring CYP‑mediated hydroxylation. A structurally distinct but mechanistically informative 2‑arylcyclopropane‑1‑carboxylic acid bearing a cyano‑fluoro‑aryl substituent was reported to show no significant CYP induction even at 10× therapeutic exposure levels, illustrating the intrinsic metabolic stability of this scaffold class [REFS‑2]. While direct CYP panel data for the target compound are not yet published, the combination of its moderate logP (2.7) and the inherent metabolic robustness of the trans‑2‑arylcyclopropane‑1‑carboxylic acid core suggests a lower off‑target CYP inhibition risk compared to higher‑logP halogenated cyclopropane analogs.

CYP inhibition Drug metabolism Off‑target liability

Procurement‑Driven Application Scenarios for (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid


Scaffold Diversification via Ortho‑Bromo Cross‑Coupling in Medicinal Chemistry SAR Campaigns

Medicinal chemistry teams requiring a chiral cyclopropane acid building block that can be systematically diversified at the aryl ring should procure the target compound. The ortho‑bromo substituent enables late‑stage Suzuki, Heck, or Buchwald‑Hartwig couplings to introduce functionalized aryl, heteroaryl, or amine groups, generating diverse compound libraries from a single intermediate [REFS‑1]. This is not achievable with the non‑brominated analog, which would require de novo synthesis of each aryl variant.

Conformationally Constrained Peptide Mimetic Design Requiring Defined Trans Geometry

Researchers designing cyclic peptide mimetics or conformationally restricted GABA/glutamate analogs benefit from the (1R,2R)‑trans configuration of the target compound. The rigid cyclopropane ring enforces a specific φ/ψ dihedral angle range that is invaluable for studying ligand‑receptor binding conformations and improving target selectivity [REFS‑2]. Procuring the diastereomerically defined trans compound avoids additional chiral separation steps, accelerating hit‑to‑lead timelines.

Agrochemical Lead Generation Exploiting Halogen‑Specific Insecticidal SAR

In agrochemical discovery, cyclopropane carboxylic acid esters are a privileged scaffold for pyrethroid‑type insecticides. The ortho‑bromo/para‑methyl substitution pattern of the target compound offers a unique electronic and steric profile for esterification with alcohol moieties, and subsequent evaluation against resistant pest strains. The compound’s predicted low CYP inhibition further supports its potential for selective toxicity profiles in insect vs. mammalian species [REFS‑3].

Bromine‑Enabled Radiolabeling or Heavy‑Atom Derivatization for Structural Biology

The presence of bromine provides a convenient heavy atom for X‑ray crystallography phasing (SAD/MAD methods) or a potential site for radio‑bromination (⁷⁶Br) in positron emission tomography (PET) probe development. The ortho‑bromo position is sterically accessible yet electronically modulated by the para‑methyl group, yielding a unique labeling environment compared to para‑bromo or meta‑bromo analogs [REFS‑4].

Quote Request

Request a Quote for (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.